![molecular formula C9H14N4 B1399691 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1159530-85-4](/img/structure/B1399691.png)

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Übersicht

Beschreibung

“3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered building blocks in medicinal chemistry . They are synthesized from commercially available nonexpensive reagents and have potential for further synthetic application for medicinally oriented synthesis .

Synthesis Analysis

The synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain the intermediate . This intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride . After several more steps, the final product is obtained .

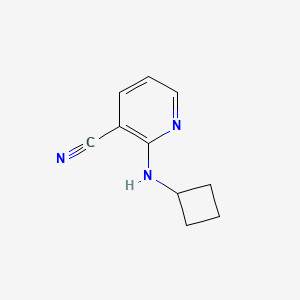

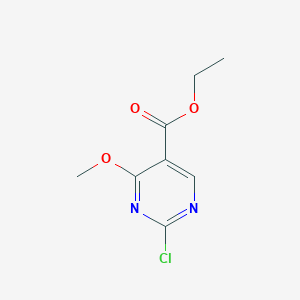

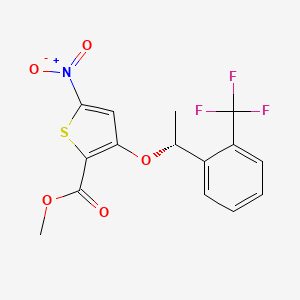

Molecular Structure Analysis

The molecular structure of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is characterized by a triazolo[4,3-a]pyrazine core . This core structure is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” are complex and involve multiple steps . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Innovative Synthesis Techniques

Research has developed novel methods for synthesizing various derivatives of 1,2,4-triazolo[4,3-a]pyrazines, including 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine. These methods have emphasized simplicity, good yields, and convenience (Lee et al., 1989).

Facile Synthesis Approaches

Researchers have applied facile and expedient one-pot synthesis techniques for derivatives, using innovative oxidizing agents and conditions to create versatile synthetic scaffolds (Mal et al., 2015).

Biological and Medicinal Applications

Antimicrobial Properties

Certain derivatives of 1,2,4-triazolo[4,3-a]pyrazines have demonstrated potent antimicrobial properties, expanding their potential in medicinal chemistry (Prakash et al., 2011).

Anti-Cancer Activity

Synthesized derivatives have shown promising anti-cancer properties. For example, studies have focused on their antiproliferative action against human colon cancer cell lines, indicating potential applications in cancer therapy (Raveesha et al., 2020).

Anticonvulsant Efficacy

Some 1,2,4-triazolo[4,3-a]pyrazine derivatives have exhibited significant anticonvulsant activity, suggesting their utility in treating seizures and related disorders (Kelley et al., 1995).

Renin Inhibition for Blood Pressure Regulation

Derivatives have been synthesized as inhibitors of human renin, indicating potential applications in managing hypertension and related cardiovascular conditions (Bradbury et al., 1991).

Chemical and Pharmaceutical Development

Functionalization and Optimization

Research has focused on the selective functionalization of these compounds, aiming to enhance their chemical properties and potential pharmaceutical applications (Demmer et al., 2015).

Intermediate in Anticancer Drug Synthesis

Some derivatives serve as key intermediates in the synthesis of small molecule anticancer drugs, highlighting their significance in drug development processes (Zhang et al., 2019).

Diversity in Synthesis and Application

The versatility in the synthesis of these compounds has enabled the development of a wide range of derivatives, each with unique properties and potential applications in various fields of science and medicine (Comas et al., 2009).

Zukünftige Richtungen

The future directions for “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” and similar compounds involve further exploration of their potential in medicinal chemistry . The development of a small molecule library of these compounds provides opportunities for further synthetic applications .

Eigenschaften

IUPAC Name |

3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUANGLRKGELNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C3N2CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)